N-スクシンイミジルマレイミド酢酸

概要

説明

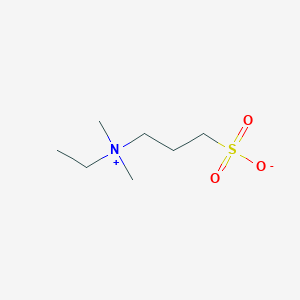

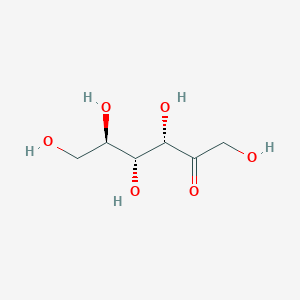

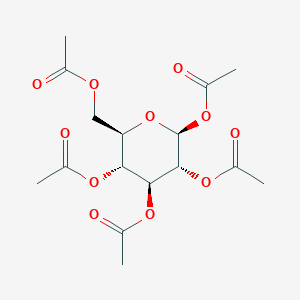

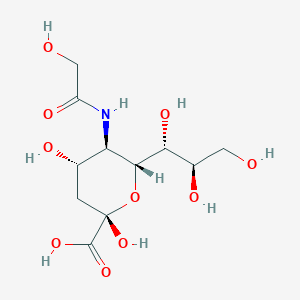

マレイミド酢酸N-ヒドロキシスクシンイミドエステルは、化学式C10H8N2O6で表される架橋剤です 。この化合物は、4.4Åのスペーサーアームの反対側にN-ヒドロキシスクシンイミド(NHS)エステル基とマレイミド反応性基を両方とも持っています。この配置により、アミンとスルフィドリル官能基と順次、2段階で結合することができます。

2. 製法

合成経路: マレイミド酢酸N-ヒドロキシスクシンイミドエステルの合成には、以下の手順が含まれます。

マレイミドの活性化: まず、マレイミドをN-ヒドロキシスクシンイミド(NHS)と反応させてNHSエステルを形成することにより活性化します。

酢酸との反応: 次に、NHSエステルを酢酸と反応させて、マレイミド酢酸N-ヒドロキシスクシンイミドエステルを得ます。

工業的製造方法: この化合物は、工業規模で製造される特定の方法はありませんが、研究者は通常、上記の合成経路を用いて実験室で合成しています。

3. 化学反応の分析

反応性: マレイミド酢酸N-ヒドロキシスクシンイミドエステルは、主に生体結合と架橋の目的で使用されます。この化合物は以下と反応します。

アミン: NHSエステル基は、第一アミン(例えば、タンパク質中のリジン残基)と反応して、安定なアミド結合を形成します。

チオール: マレイミド基は、チオール基(例えば、システイン残基)と反応して、チオエーテル結合を形成します。

アミンとの反応: 通常は、リン酸塩またはTris-HClなどの緩衝液中で、弱アルカリ性条件(pH 7-9)で行われます。

チオールとの反応: チオールの機能を維持するために、還元剤(例えば、DTTまたはTCEP)を含む緩衝液中で、生理的pH(pH 7.4)で行われます。

主な生成物: マレイミド酢酸N-ヒドロキシスクシンイミドエステル反応の主な生成物は、タンパク質コンジュゲートであり、ここで化合物はタンパク質またはペプチドを他の分子(例えば、蛍光色素、薬物、または固体支持体)に結合します。

科学的研究の応用

マレイミド酢酸N-ヒドロキシスクシンイミドエステルは、さまざまな分野で応用されています。

生体結合: 蛍光イメージング、薬物送達、および診断のために、タンパク質、抗体、およびペプチドを標識するために使用されます。

タンパク質間相互作用の研究: 相互作用するパートナーを架橋することにより、タンパク質相互作用の研究を可能にします。

固定化: タンパク質を表面(例えば、マイクロアレイまたはバイオセンサー)に付着させるために使用されます。

作用機序

この化合物の作用機序は、生体分子上の特定の官能基と安定な共有結合を形成する能力にあります。アミンとチオールを選択的に標的とすることにより、正確な生体結合を促進します。

6. 類似の化合物との比較

マレイミド酢酸N-ヒドロキシスクシンイミドエステルは、二重の反応性(NHSエステルとマレイミド)を持っているため、ユニークな化合物ですが、類似の化合物には以下が含まれます。

スルホ-NHSエステル: NHSエステルと似ていますが、水溶性です。

SMCC(スクシンイミジル4-(N-マレイミドメチル)シクロヘキサン-1-カルボン酸塩): より長いスペーサーアームを持っています。

EMCS(N-エチルマレイミド-3-(2-ピリジルジチオ)プロピオン酸塩): マレイミドとピリジルジチオールの反応性基を組み合わせています。

生化学分析

Biochemical Properties

N-succinimidyl maleimidoacetate plays a crucial role in biochemical reactions as a crosslinking agent. It contains both NHS ester and maleimide groups, which allow it to react with primary amines and sulfhydryl groups, respectively. This dual reactivity enables the formation of stable covalent bonds between proteins and other biomolecules. For instance, it can be used to link antibodies to enzymes or other proteins, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates .

Cellular Effects

N-succinimidyl maleimidoacetate influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking key proteins involved in these processes. For example, the compound can be used to study the effects of protein-protein interactions on cell function by creating stable conjugates that mimic natural protein complexes .

Molecular Mechanism

The molecular mechanism of N-succinimidyl maleimidoacetate involves its ability to form covalent bonds with amine and sulfhydryl groups on biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby altering their function and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-succinimidyl maleimidoacetate can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at -20°C. It can degrade over time if exposed to moisture or heat, which may affect its reactivity and efficacy in biochemical experiments. Long-term studies have shown that the compound can maintain its crosslinking activity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of N-succinimidyl maleimidoacetate in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing tissue damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

N-succinimidyl maleimidoacetate is involved in metabolic pathways that include the modification of proteins and other biomolecules. It interacts with enzymes and cofactors that facilitate its crosslinking reactions, thereby influencing metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, N-succinimidyl maleimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments and ensuring its effective delivery to target sites .

準備方法

Synthetic Routes: The synthesis of Maleimidoacetic Acid N-hydroxysuccinimide ester involves the following steps:

Maleimide Activation: Maleimide is first activated by reacting it with N-hydroxysuccinimide (NHS) to form the NHS ester.

Reaction with Acetic Acid: The NHS ester is then reacted with acetic acid, resulting in Maleimidoacetic Acid N-hydroxysuccinimide ester.

Industrial Production Methods: While there isn’t a specific industrial-scale production method for this compound, researchers typically synthesize it in the laboratory using the above synthetic routes.

化学反応の分析

Reactivity: Maleimidoacetic Acid N-hydroxysuccinimide ester is primarily used for bioconjugation and crosslinking purposes. It reacts with:

Amines: The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

Thiols: The maleimide group reacts with thiol groups (e.g., cysteine residues) to form thioether bonds.

Reaction with Amines: Typically performed in mildly alkaline conditions (pH 7-9) in buffers like phosphate or Tris-HCl.

Reaction with Thiols: Performed under physiological pH (pH 7.4) in buffers containing reducing agents (e.g., DTT or TCEP) to maintain thiol functionality.

Major Products: The major products of Maleimidoacetic Acid N-hydroxysuccinimide ester reactions are protein conjugates, where the compound links proteins or peptides to other molecules (e.g., fluorescent dyes, drugs, or solid supports).

類似化合物との比較

While Maleimidoacetic Acid N-hydroxysuccinimide ester is unique due to its dual reactivity (NHS ester and maleimide), similar compounds include:

Sulfo-NHS ester: Similar to NHS ester but water-soluble.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contains a longer spacer arm.

EMCS (N-Ethylmaleimide-3-(2-pyridyldithio)propionate): Combines maleimide and pyridyldithiol reactive groups.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKASZBHFXBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391201 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-61-3 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl maleimidoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)